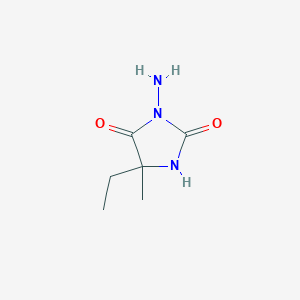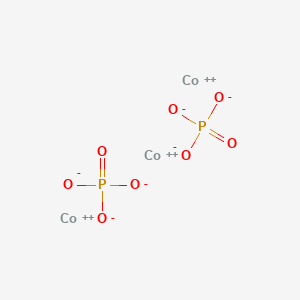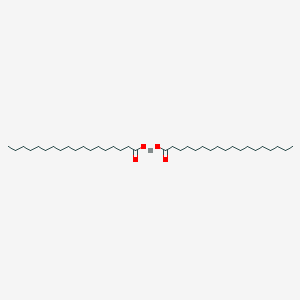
3-Phenylisoxazole
Overview
Description
3-Phenylisoxazole is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The presence of a phenyl group attached to the isoxazole ring enhances its chemical properties and biological activity.
Mechanism of Action
Target of Action
3-Phenylisoxazole, also known as 3-phenyl-1,2-oxazole, has been found to exhibit potent antibacterial activities . The primary targets of this compound are bacterial pathogens such as Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac) . These bacteria are responsible for various plant diseases, significantly affecting crop yield and food quality .
Mode of Action
It’s known that the compound interacts with these bacteria, leading to their inhibition
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, as evidenced by its potent antibacterial activities . The compound’s action leads to a reduction in the population of the targeted bacteria, thereby mitigating the diseases they cause .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylisoxazole can be synthesized through various methods, including metal-catalyzed and metal-free routes. One common method involves the reaction of terminal alkynes with nitrile oxides in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions to yield 3,5-isoxazole esters .
Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly synthetic routes. For instance, solvent-free synthesis under ball-milling conditions using a recyclable copper/alumina nanocomposite catalyst has been developed . This method allows for the efficient production of 3,5-isoxazoles in moderate to excellent yields.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in (3 + 2) cycloaddition reactions with alkynes to form isoxazole-linked glyco-conjugates . It can also react with aryl 1,3-diketoesters under different pH conditions to yield different isoxazole derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the substituents attached to the isoxazole ring.
Scientific Research Applications
3-Phenylisoxazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of new synthetic strategies and the design of novel derivatives with potential therapeutic applications .
Biology: In biological research, this compound derivatives have been studied for their enzyme inhibition properties. For example, functionalized N’-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives have been utilized for monoamine oxidase (MAO) inhibition .
Medicine: In medicine, this compound derivatives have shown promise as antibacterial agents. Studies have demonstrated that 4-nitro-3-phenylisoxazole derivatives possess potent antibacterial activities against various bacterial strains . Additionally, isoxazole derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its derivatives are employed in the creation of materials exhibiting liquid crystalline properties and other advanced materials .
Comparison with Similar Compounds
Thiadiazole: Contains sulfur and nitrogen atoms in the ring.
Oxadiazole: Contains oxygen and nitrogen atoms in the ring.
Isothiazole: Contains sulfur and nitrogen atoms in the ring.
Uniqueness of 3-Phenylisoxazole: The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms in the ring, which imparts distinct chemical and biological properties. Its derivatives have shown a wide range of biological activities, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143422 | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-65-1 | |
| Record name | 3-Phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)








